(+/-)-尼古丁-3'-d3

描述

(+/-)-Nicotine-3’-d3 is a deuterium-labeled derivative of nicotine, a naturally occurring alkaloid found in tobacco leaves. It shares the same chemical formula as nicotine (C₁₀H₁₄N₂), but with three deuterium atoms substituted for three hydrogen atoms. This isotopic modification allows researchers to study nicotine metabolism, pharmacokinetics, and receptor interactions more precisely.

Synthesis Analysis

The synthesis of (+/-)-Nicotine-3’-d3 involves introducing deuterium atoms into nicotine. Various methods, such as deuterium exchange reactions or enzymatic approaches, can achieve this labeling. Researchers typically use stable isotopes like deuterium to track drug distribution, metabolism, and clearance in vivo.

Molecular Structure Analysis

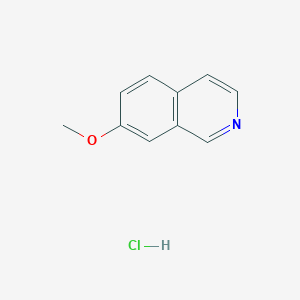

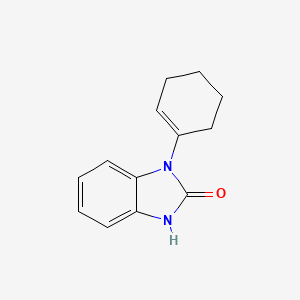

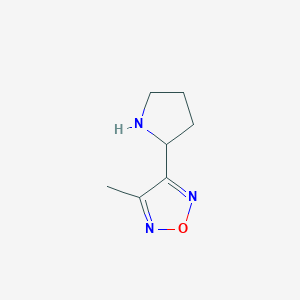

The molecular structure of (+/-)-Nicotine-3’-d3 closely resembles that of nicotine. It consists of a pyridine ring fused to a pyrrolidine ring. The deuterium atoms replace specific hydrogen atoms, resulting in isotopic labeling. The structure influences its pharmacological properties, including binding to nicotinic acetylcholine receptors (nAChRs).

Chemical Reactions Analysis

(+/-)-Nicotine-3’-d3 undergoes similar chemical reactions as nicotine due to its identical functional groups. These reactions include oxidation, reduction, and esterification. Researchers use these reactions to study nicotine metabolism and its breakdown products.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 247°C

- Solubility : Soluble in water, alcohol, and organic solvents

- Odor : Characteristic tobacco-like odor

- Optical Activity : Racemic mixture (due to the +/- enantiomers)

科学研究应用

尼古丁衍生物的环境影响

Lian 等人(2017 年)的研究探讨了废水中尼古丁的光化学转化。他们在模拟太阳辐射下鉴定了尼古丁光降解的产物和途径,揭示了三重态有机物在尼古丁降解中的作用。这项研究有助于了解尼古丁的环境归宿,使用同位素标记方法,包括 rac-尼古丁-2',3',3'-D3,以识别水基质中的转化产物 (Lian 等人,2017).

尼古丁代谢及其影响

对尼古丁代谢的研究提供了对其对人类健康影响和潜在治疗应用的见解。例如,对吸烟者唾液 3HC/COT 比率的研究提出了该指标作为估计细胞色素 P-450 2A6 (CYP2A6) 活性的非侵入性标记,CYP2A6 是尼古丁代谢中的关键酶 (Lea 等人,2006)。此外,在废水和地表水中鉴定出尼古丁衍生物,突出了这些化合物的存在于环境中,以及它们作为生活污水暴露的化学标记的潜力 (Buerge 等人,2008).

尼古丁的神经生物学和药理学

神经生物学和药理学的研究揭示了尼古丁及其衍生物对大脑的复杂影响。研究已经检验了多巴胺 D3 受体配体在阻断尼古丁诱导的条件性场所偏好中的作用,这表明尼古丁依赖的潜在治疗策略不会产生类似抗抑郁药的效果 (Foll 等人,2005)。这表明针对特定神经通路以戒烟具有治疗潜力。

生化分析与健康影响

液相色谱-串联质谱 (LC-MS/MS) 等生化分析技术的进步,促进了直接测定人尿中的尼古丁及其代谢物,有助于大规模生物监测研究,并了解尼古丁的暴露和代谢 (Fan 等人,2008)。

安全和危害

- Toxicity : Nicotine is highly toxic, causing addiction, cardiovascular effects, and carcinogenicity.

- Handling Precautions : Proper protective equipment (gloves, goggles) is essential when working with nicotine derivatives.

- Environmental Impact : Nicotine is harmful to aquatic life and soil organisms.

未来方向

Research on (+/-)-Nicotine-3’-d3 continues to explore:

- Metabolism : Detailed pathways and metabolites.

- Pharmacokinetics : Clearance rates, tissue distribution, and half-life.

- Receptor Subtypes : Specific nAChR subtypes affected.

- Therapeutic Applications : Targeted drug delivery using deuterium-labeled nicotine.

属性

IUPAC Name |

3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-XSXFABECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCN(C1([2H])C2=CN=CC=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662143 | |

| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Nicotine-3'-d3 | |

CAS RN |

1189681-48-8 | |

| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)

![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)